Product packaging for Terphenyllin(Cat. No.:CAS No. 52452-60-5)

Terphenyllin

Cat. No.: B1681270
CAS No.: 52452-60-5
M. Wt: 338.4 g/mol
InChI Key: YNEMPXKRLPZFAX-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Terphenyllin is a naturally occurring para-terphenyl compound, characterized by a linear arrangement of three benzene (B151609) rings nih.govontosight.ainih.govresearchgate.net. It belongs to a larger class of aromatic hydrocarbons known as terphenyls, which have exhibited a wide range of biological activities, including cytotoxic, α-glucosidase inhibitory, and AMPK activator activities nih.govresearchgate.net. This compound itself has been isolated from various fungi, notably marine-derived Aspergillus candidus, Aspergillus taichungensis, and Aspergillus campestris nih.govnih.govrhhz.netbioaustralis.comadooq.compeerj.com. The presence of this compound is even considered a criterion in the polyphasic taxonomy of A. candidus bioaustralis.com. Its chemical structure is defined by methoxy (B1213986) groups at positions 3' and 6', and hydroxy groups at positions 2', 4, and 4'' of the 1,1':4',1''-terphenyl backbone nih.gov.

Historical Perspectives on this compound Discovery and Early Investigations

The broader class of p-terphenyl (B122091) compounds has a long history of chemical exploration, with the earliest chemical studies dating back to 1877, where they were identified as pigments of mushrooms nih.govresearchgate.netmdpi.com. Over 230 natural products containing the p-terphenyl scaffold have been unearthed from various microorganisms, including fungi, lichen endophytes, actinomycetes, and mosses nih.govresearchgate.netresearchgate.net.

While the general class of p-terphenyls has been studied for over a century, the specific compound this compound has seen more recent focused investigations. Early studies on this compound and its analogs demonstrated significant cytotoxic effects on various cancer cell lines, including lung, pancreatic, and hepatoma cells researchgate.netresearchgate.netfrontiersin.org. Researchers have reported the extraction, isolation, and structural analysis of this compound in the early 2000s and late 2010s researchgate.netfrontiersin.org.

Significance of this compound in Contemporary Chemical Biology Research

This compound holds significant importance in contemporary chemical biology research due to its diverse and potent biological activities, particularly its anticancer potential. It has been identified as a promising lead compound for drug development, especially in areas with an urgent need for new therapeutic agents nih.govontosight.ai.

Anticancer Activity: this compound and its derivatives have shown promising results in inhibiting the growth and proliferation of various cancer cell lines.

Gastric Cancer: this compound has been shown to concentration-dependently inhibit the growth, proliferation, and colony formation of gastric cancer cells in vitro. It also induces cell cycle arrest and apoptosis researchgate.netfrontiersin.org. Furthermore, in vivo studies using a gastric cancer orthotopic mouse model demonstrated that this compound treatment suppressed tumor growth and metastasis without notable toxicity researchgate.netfrontiersin.org. Its anticancer activity against gastric cancer is linked to the inhibition of the STAT3 signaling pathway, suggesting its potential as a STAT3 inhibitor researchgate.net.

Pancreatic Cancer: this compound exhibits potent anti-pancreatic cancer (PC) activity frontiersin.orgnih.gov. It significantly inhibits the viability of human PC cell lines (e.g., Panc1, HPAC, SW1990, AsPC1, CFPAC1) with minimal effects on normal human pancreatic cells (HPNE), indicating selective cytotoxicity towards cancer cells frontiersin.orgnih.gov. This compound also suppresses colony formation, induces apoptosis, and inhibits migration and invasion in PC cell lines in a concentration-dependent manner researchgate.netfrontiersin.orgnih.gov. Its anti-PC activity involves modulating the expression of apoptosis-related proteins, increasing pro-apoptotic proteins (Bax, Bad, Puma, BimL) and decreasing anti-apoptotic proteins (Bcl-2, Bcl-xL) frontiersin.orgnih.gov.

Other Cancer Types: Preliminary studies have indicated that this compound and its analogs possess significant cytotoxic effects on lung cancer cells and hepatoma cells researchgate.netresearchgate.net. A this compound derivative, CHNQD-00824, derived from a marine compound library, exhibited broad-spectrum cytotoxic activities against 13 different cancer cell lines, with IC50 values ranging from 0.16 to 7.64 µM nih.govresearchgate.net. This derivative inhibited proliferation and migration of cancer cells, possibly by inducing DNA damage and promoting apoptosis nih.govresearchgate.netmdpi.com.

Other Biological Activities: Beyond its anticancer properties, this compound and its derivatives have demonstrated other biological activities:

α-Glucosidase Inhibitory Activity: this compound has significant α-glucosidase inhibitory activity nih.govrhhz.netadooq.com.

Antimicrobial and Antifungal Properties: this compound compounds have been explored for their antimicrobial effects against various pathogens, including bacteria and fungi ontosight.aiontosight.ai.

Antioxidant Activity: this compound exhibits anti-oxidative activity bioaustralis.com.

Plant Growth Inhibitor: It acts as a plant growth inhibitor bioaustralis.com.

HIV Integrase Weak Activity: this compound shows weak activity against HIV integrase bioaustralis.com.

Potential Neuroprotective Effects: Some this compound derivatives have shown potential neuroprotective effects, which could be relevant for neurodegenerative diseases ontosight.ai.

Anti-inflammatory Properties: The broader class of p-terphenyl derivatives, including those related to this compound, have been noted for their anti-inflammatory properties researchgate.netmdpi.com.

The ongoing research into this compound underscores its potential as a valuable natural product for the development of new therapeutic agents, particularly in oncology.

Data Tables

Table 1: Cytotoxic Activity of this compound against Human Pancreatic Cancer Cell Lines frontiersin.orgnih.gov

Cell LineIC50 (µM)
Panc136.4
HPAC35.4
SW199057.8
AsPC189.9
CFPAC181.3
HPNE (Normal)>200 (minimal effect)

Table 2: Cytotoxic Activity of this compound Derivative CHNQD-00824 against Various Cancer Cell Lines nih.gov

Cell LineIC50 (µM)
BT5490.16
U2OS0.28
HCT80.35
HCT1160.41
DU1450.52
Other 8 cell lines0.60 - 7.64

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O5 B1681270 Terphenyllin CAS No. 52452-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(4-hydroxyphenyl)-3,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-24-17-11-16(12-3-7-14(21)8-4-12)20(25-2)19(23)18(17)13-5-9-15(22)10-6-13/h3-11,21-23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEMPXKRLPZFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C2=CC=C(C=C2)O)OC)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200452
Record name Terphenyllin
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Molecular Weight

338.4 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52452-60-5
Record name Terphenyllin
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Record name Terphenyllin
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Record name Terphenyllin
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Record name TERPHENYLLIN
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Biosynthetic Pathways and Genetic Determinants of Terphenyllin

Elucidation of Terphenyllin's Biogenesis

The biogenesis of p-terphenyls, including this compound, typically proceeds via non-ribosomal peptide synthetase (NRPS)-like enzymes. researchgate.net Early studies indicated that Aspergillus candidus is capable of de novo biosynthesis of this compound. rsc.org More recent research has provided insights into the specific steps and intermediates involved. For instance, in Aspergillus ustus, a related p-terphenyl (B122091), the double O-methylation of a precursor (compound 26) catalyzed by the enzyme UcdC leads to the formation of this compound, featuring two methoxy (B1213986) moieties at C-9 and C-12. uni-marburg.de Further modifications, such as dihydroxylation at C-3 of ring A and C-15 of ring C, are observed to form 3,15-dihydroxythis compound, mediated by the enzyme UcdD. uni-marburg.de

Enzymatic Machinery Involved in this compound Biosynthesis

The enzymatic machinery responsible for this compound biosynthesis involves a suite of specialized enzymes. Key enzymes identified in the biosynthesis of p-terphenyls often include NRPS-like enzymes, which are responsible for assembling the initial aromatic backbone. researchgate.net Tailoring enzymes, such as oxidoreductases, methyltransferases, and prenyltransferases, then modify this core structure to yield the diverse array of p-terphenyl derivatives. researchgate.netuni-marburg.de

For this compound specifically, the following enzymes have been implicated in its formation or the formation of closely related p-terphenyls:

UcdC (Methyltransferase): Catalyzes the double O-methylation, introducing methoxy groups at specific positions (e.g., C-9 and C-12 in a precursor leading to this compound). uni-marburg.de

UcdD (Cytochrome P450 enzyme): Responsible for hydroxylation steps, such as the dihydroxylation observed at C-3 of ring A and C-15 of ring C in the formation of 3,15-dihydroxythis compound. uni-marburg.de

UcdE (Prenyltransferase): Implicated in the prenylation of certain p-terphenyl precursors. uni-marburg.de

These enzymes work in a coordinated manner to facilitate the various steps of the biosynthetic pathway, from the initial assembly of the core structure to the final modifications that define this compound's unique chemical properties.

Genetic Clusters and Regulatory Mechanisms Governing this compound Production

The genes encoding the enzymes involved in secondary metabolite biosynthesis, including this compound, are typically organized into biosynthetic gene clusters (BGCs) within the fungal genome. uni-marburg.debioinformatics.nldtu.dk These clusters often include genes for backbone enzymes (e.g., NRPS-like enzymes) and tailoring enzymes. uni-marburg.debioinformatics.nl

Genome mining approaches, often utilizing tools like antiSMASH, are employed to identify these BGCs by analyzing genomic data from fungi. uni-marburg.debioinformatics.nl The presence and putative function of genes within these clusters can be predicted through bioinformatic analysis. uni-marburg.de Heterologous expression in model fungi, such as Aspergillus nidulans, is a common strategy to confirm the function of identified enzymes and to elucidate the complete biosynthetic pathway. uni-marburg.de

While specific regulatory mechanisms for this compound production are still being actively investigated, the expression of these BGCs is often tightly regulated, responding to environmental cues and developmental stages of the fungus. uni-marburg.de Factors like culture conditions and the presence of exogenous compounds can influence the expression of these gene clusters and, consequently, the production of secondary metabolites. researchgate.netnih.gov

Chemoenzymatic Approaches to this compound Analog Generation

Chemoenzymatic approaches combine chemical synthesis with enzymatic transformations to generate novel compounds, including analogs of natural products like this compound. This strategy leverages the high specificity and efficiency of enzymes for particular reactions, while chemical synthesis provides flexibility for introducing diverse structural modifications.

For p-terphenyls, biosynthetic engineering and precursor-directed mutasynthesis are relevant strategies. dtu.dkacs.org By manipulating the biosynthetic pathway through genetic engineering of the fungal host or by feeding modified precursors, researchers can guide the production of new this compound derivatives. For example, studies have explored the generation of this compound derivatives through semi-synthesis, where natural this compound serves as a starting material for further chemical modifications. nih.govresearchgate.net This allows for the creation of libraries of analogs with potentially altered biological activities.

The ability to heterologously express entire biosynthetic gene clusters in amenable host organisms like Aspergillus nidulans, Saccharomyces cerevisiae, or E. coli provides a powerful platform for chemoenzymatic synthesis. researchgate.netuni-marburg.dedtu.dk This allows for the controlled production of intermediates and the introduction of specific enzymatic steps to create desired structural variations.

Table 1: Key Enzymes and Their Roles in p-Terphenyl Biosynthesis (Relevant to this compound)

Enzyme NamePutative Role in BiosynthesisOrganism (Example)Citation
UcdCO-methyltransferase (double O-methylation)Aspergillus ustus uni-marburg.de
UcdDCytochrome P450 (hydroxylation)Aspergillus ustus uni-marburg.de
UcdEPrenyltransferaseAspergillus ustus uni-marburg.de
NRPS-like enzymesAssembly of p-terphenyl backboneVarious fungi researchgate.net

Biological Activities and Cellular Impact of Terphenyllin

Other Reported Biological Activities of Terphenyllin (e.g., antiviral, antibacterial, antioxidant)

This compound and its related compounds exhibit a range of biological activities beyond their well-documented anticancer properties. These include antiviral, antibacterial, and antioxidant effects, which underscore their multifaceted pharmacological potential.

Antiviral Activity: this compound has demonstrated weak inhibitory activity against HIV integrase nih.gov. A related compound, 3-hydroxythis compound (B1664598), shows more pronounced inhibition of HIV-1 integrase, with IC50 values of 2.8 µM in coupled assays and 12.1 µM in strand transfer assays nih.gov. Furthermore, this compound, alongside tirandamycin A, has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, suggesting its relevance in the context of emerging viral threats nih.gov. While some p-terphenyl (B122091) compounds like deoxyfunicone and altenusin (B1665734) showed less activity in HIV-1 integrase assays compared to stronger inhibitors, this compound's involvement in these mechanisms indicates a broader antiviral potential nih.gov.

Antibacterial Activity: The antibacterial efficacy of this compound has been investigated, yielding varied results. Some studies indicate low antimicrobial activity, with observed inhibition zones of approximately 2-3 mm against tested bacteria Current time information in East End, VI.. Conversely, other research suggests that this compound exhibits varying degrees of activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, with higher concentrations leading to increased inhibition of bacterial growth nih.gov. Notably, 3-hydroxythis compound has shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio vulnificus, with a Minimum Inhibitory Concentration (MIC) of 31 µg/ml for both nih.gov. However, some reports indicate that this compound compounds were not effective against certain microorganisms in antimicrobial activity tests Current time information in East End, VI..

Antioxidant Activity: this compound possesses significant antioxidant properties. It has been reported to reduce the formation of intracellular reactive oxygen species by 30% and 35% and to increase the activity of catalase and glutathione (B108866) peroxidase by 33% and 25%, respectively, in cells treated before experimental stress Current time information in East End, VI.. The compound also demonstrates free radical scavenging activity, which becomes more apparent at higher concentrations Current time information in East End, VI.. 3-hydroxythis compound exhibits a potent 96% scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals at a concentration of 100 µg/ml nih.gov. This compound-related compounds are known for their substantial radical scavenging properties in both cell-free and cell-based assays bidd.group. Specifically, 3,3''-dihydroxythis compound (B1254506) and 3-hydroxythis compound have shown marked DPPH radical scavenging effects, achieving 94.7% and 96.0% scavenging, respectively, which are comparable to standard antioxidants like butylated hydroxyanisole (BHA) and alpha-tocopherol (B171835) db-thueringen.de. However, this compound itself has been noted to have weak DPPH radical scavenging activity, with a half-maximal effective concentration (EC50) exceeding 100 µM in some assays bidd.group.

Comparative Biological Activity of this compound and Related Natural Products

The biological activities of this compound are often evaluated in comparison to its structurally related natural products and other known compounds, revealing insights into structure-activity relationships and potential therapeutic advantages.

Comparative Anticancer/Cytotoxic Activity: this compound and aspergillin PZ have been shown to significantly reduce the viability of human ovarian (A2780) and prostate cancer cell lines (PC3 and LNCaP) at concentrations of 50 and 100 µM Current time information in East End, VI.. Derivatives of this compound, such as CHNQD-00824, have exhibited potent inhibitory activity across a broad spectrum of cancer cell lines, including BT549, U2OS, HCT8, HCT116, and DU145, with IC50 values ranging from 0.16 to 7.64 µM, and some even reaching sub-micromolar levels neobioscience.com. Notably, CHNQD-00824 demonstrated stronger cytotoxic activity than the parent natural product this compound neobioscience.com. 3-hydroxythis compound inhibits the growth of HeLa cervical, A549 lung, and HepG2 liver cancer cells, with IC50 values of 23, 36, and 32 µM, respectively nih.gov. The broader class of p-terphenyls, to which this compound belongs, is recognized for its wide array of biological activities, including cytotoxicity. Some p-terphenyls have shown potent cytotoxic effects against hepatocellular liver carcinoma cell lines (HepG2 and SMMC-7721), with activity comparable to or even stronger than established anticancer agents like Adriamycin and fluorouracil neobioscience.com. Research also indicates that this compound derivatives can induce apoptosis (programmed cell death) in cancer cells, highlighting their potential as anticancer agents ebi.ac.uk.

Comparative Antioxidant Activity: In terms of antioxidant capacity, 3,3''-dihydroxythis compound and 3-hydroxythis compound have exhibited DPPH radical scavenging effects that are comparable to those of synthetic antioxidants like BHA and natural ones like alpha-tocopherol db-thueringen.de. However, in one study, this compound (referred to as compound 1) showed relatively weak DPPH radical scavenging activity (33.1% at 100 µM) when compared to another related compound (compound 2), which scavenged 64.6% of DPPH radicals at the same concentration with an EC50 of 73.1 ± 3.1 µM bidd.group.

Comparative Antibacterial Activity: While some reports indicate that this compound has low antimicrobial activity Current time information in East End, VI., other comparative studies suggest its antimicrobial efficacy might be slightly superior to that of aspergillin PZ nih.gov. In a study evaluating several p-terphenyl derivatives, compound 6 displayed the most effective antibacterial activity, with an MIC value of 32 µg/mL against Staphylococcus aureus ATCC29213 and Ralstonia solanacearum. Interestingly, no antibacterial effect was observed against Escherichia coli ATCC25922 from any single compound in this study. The research also highlighted synergistic antibacterial effects when compound 2 was combined with compound 6 against S. aureus ATCC29213, reducing the MIC to 4 µg/mL mdpi-res.comresearchgate.net.

Other Comparative Activities of p-Terphenyl Derivatives: The broader class of p-terphenyl derivatives encompasses a wide range of biological activities beyond those of this compound. These include neuraminidase inhibitory, α-glucosidase inhibitory, and immunosuppressive activities mdpi-res.comresearchgate.net. For instance, vialinin A, another p-terphenyl derivative, has been characterized as a potent inhibitor of ubiquitin-specific protease 4 (USP4), contributing to its anti-inflammatory and anticancer properties. This diverse pharmacological profile across the p-terphenyl family underscores the potential for discovering novel therapeutic agents through further investigation of these natural products and their derivatives.

Molecular Mechanisms of Action of Terphenyllin

Identification and Characterization of Protein Targets for Terphenyllin

This compound has been identified to interact with several key protein targets, contributing to its observed biological activities. A notable protein target is Signal Transducer and Activator of Transcription-3 (STAT3). Studies have shown that this compound directly interacts with STAT3, inhibiting its phosphorylation and activation researchgate.netresearchgate.netnih.govfrontiersin.org. This interaction leads to a reduction in the levels of phosphorylated STAT3 (p-STAT3) nih.govfrontiersin.org.

In the context of cancer, this compound's interaction with STAT3 is crucial for its anticancer effects in gastric cancer cells researchgate.netnih.gov. Molecular docking studies have proposed a binding mode between this compound and STAT3 researchgate.netresearchgate.netnih.govfrontiersin.org.

Another significant protein target is p53, a tumor suppressor protein. Research in melanoma cells (A375) indicates that this compound upregulates the p53 signaling pathway nih.govresearchgate.netnih.gov. The activation of p53, in turn, leads to the activation of Caspase-3 (CASP3) via the intrinsic apoptotic pathway nih.govresearchgate.net.

Furthermore, this compound has been shown to modulate the expression of several apoptosis-related proteins. In pancreatic cancer cells, it increases the levels of pro-apoptotic proteins such as Bax, Bad, Puma, and BimL, while decreasing the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL nih.govfrontiersin.org.

Some p-terphenyl (B122091) derivatives, including those related to this compound, have been investigated for their binding to ubiquitin-specific proteases (USPs), specifically USP4 and USP5, suggesting a potential role as protease inhibitors researchgate.netresearchgate.netmdpi.com.

Modulation of Cellular Signaling Pathways by this compound

This compound exerts its biological effects by modulating critical cellular signaling pathways.

STAT3 Signaling Pathway : this compound directly inhibits the STAT3 signaling pathway. This inhibition is primarily achieved by reducing the phosphorylation of STAT3 at Tyr705, without significantly affecting the total STAT3 protein level nih.govfrontiersin.org. The STAT3 pathway is implicated in cell growth, proliferation, angiogenesis, inflammation, and immune evasion in various cancers researchgate.netnih.gov. By inhibiting this pathway, this compound suppresses the expression of STAT3-dependent target genes, including c-Myc and Cyclin D1 researchgate.netnih.govfrontiersin.orgresearchgate.netdntb.gov.ua.

p53-BAX/FAS-CASP3-GSDME Signaling Pathway : In melanoma cells (A375), this compound induces cell death, including apoptosis and pyroptosis, through the p53-BAX/FAS-CASP3-GSDME signaling pathway nih.govresearchgate.net. This compound treatment leads to a marked upregulation of the p53 signaling pathway, which then activates CASP3 via the intrinsic apoptotic pathway. Activated CASP3 subsequently initiates apoptosis and also cleaves GSDME, triggering pyroptosis nih.govresearchgate.net. The knockout of p53 significantly rescues this compound-induced cell death, highlighting p53's central role upstream in this pathway nih.govresearchgate.net.

Apoptosis-Related Pathways : Beyond the p53 pathway, this compound's pro-apoptotic effects involve a broader modulation of apoptosis-related proteins. It increases pro-apoptotic proteins (Bax, Bad, Puma, BimL) and decreases anti-apoptotic proteins (Bcl-2, Bcl-xL) in pancreatic cancer cells, leading to increased apoptosis nih.govfrontiersin.org.

Cell Cycle Regulation : this compound has been shown to induce cell cycle arrest, for instance, in gastric cancer cells researchgate.netnih.gov. This is consistent with its inhibition of STAT3 and the subsequent reduction in cell cycle-related proteins like Cyclin D1 researchgate.netnih.govfrontiersin.org.

Gene Expression Profiling and Transcriptomic Changes Induced by this compound

Transcriptome sequencing has been employed to identify the gene expression changes induced by this compound. In A375 melanoma cells treated with this compound, transcriptome sequencing revealed a marked upregulation of the p53 signaling pathway nih.govnih.gov. This indicates that this compound influences gene transcription related to p53 and its downstream effectors, leading to programmed cell death nih.gov.

The inhibition of the STAT3 signaling pathway by this compound also results in decreased protein levels of STAT3-dependent target genes such as c-Myc and Cyclin D1 researchgate.netnih.govfrontiersin.orgdntb.gov.ua. While these are protein level observations, they are direct consequences of altered gene expression regulated by STAT3.

Proteomic and Metabolomic Investigations into this compound's Effects

Proteomic and metabolomic analyses provide comprehensive insights into the cellular responses to this compound.

Proteomic Changes :

In A375 melanoma cells, this compound treatment leads to the cleavage of key proteins involved in the apoptotic pathway, including PARP1, CASP7, CASP3, and GSDME nih.gov.

In pancreatic cancer cells, this compound significantly alters the expression levels of pro-apoptotic proteins (Bax, Bad, Puma, BimL) and anti-apoptotic proteins (Bcl-2, Bcl-xL) nih.govfrontiersin.org.

In gastric cancer cells, this compound suppresses the protein level of phosphorylated STAT3 (p-STAT3) and decreases the expression of c-Myc and Cyclin D1 researchgate.netnih.govfrontiersin.org.

Proteomic studies have also identified this compound as a metabolite that differs in certain biological interactions, such as those between perennial ryegrass and Epichloë festucae var. lolii, suggesting its involvement in broader biological systems semanticscholar.orgmdpi.com.

Metabolomic Changes :

this compound has been identified as a potential diagnostic biomarker in metabolic profiling of exhaled breath condensate for pulmonary aspergillosis, indicating its presence and potential metabolic impact in certain disease states nih.govdntb.gov.ua.

Structure-Mechanism Relationships of this compound and its Bioactive Derivatives

This compound is a para-terphenyl compound with a specific polycyclic structure featuring methoxy (B1213986) and hydroxy groups nih.govscbt.com. Its unique structure facilitates specific binding to active sites of enzymes and proteins, influencing reaction kinetics and substrate availability scbt.com.

The biological activities of this compound and its derivatives are closely linked to their structural features. For instance, modifications to the hydroxyl groups at C-4 and C-4″, as well as the presence of a methoxy group at C-2′ in semi-synthetic this compound derivatives, have been shown to significantly increase their cytotoxicity mdpi.com. The presence of hydroxyl groups at C-3 or C-3″ and a free hydroxy group at C-2 may play a crucial role in the antioxidant and cytoprotective activities of p-terphenyl polyketides mdpi.com.

Numerous this compound derivatives have been synthesized and evaluated for their biological activities, including anticancer and α-glucosidase inhibitory activities researchgate.netdntb.gov.uanih.govrhhz.netresearchgate.netjst.go.jp. For example, a this compound derivative, CHNQD-00824, has shown anticancer potential by inducing DNA damage and inhibiting proliferation and migration in cancer cells researchgate.netnih.gov. Another derivative, Prenylthis compound (B1260684) B, with prenyl substitutions on the this compound backbone, exhibits antimicrobial, anticancer, and neuroprotective effects, with its specific functional group arrangement influencing its interaction with biological targets ontosight.ai.

The binding mode of this compound to STAT3 has been investigated through molecular docking, providing insights into the structural requirements for its inhibitory activity against this protein researchgate.netresearchgate.netnih.govfrontiersin.org. This understanding of structure-mechanism relationships is crucial for the rational design and optimization of new this compound-based therapeutic agents nih.govfrontiersin.orgresearchgate.netresearchgate.net.

Chemical Synthesis and Structural Modification of Terphenyllin

Total Synthesis Strategies for Terphenyllin

The total synthesis of p-terphenyls, including the structural backbone of this compound, is well-established in organic chemistry. Strategies generally focus on the efficient construction of the aryl-aryl bonds that define the terphenyl scaffold. While a dedicated multi-step total synthesis of the relatively simple this compound molecule from basic starting materials is not extensively reported in the literature, general and highly effective methods for creating p-terphenyls are directly applicable.

A retrosynthetic analysis of this compound logically disassembles the molecule to identify practical starting materials. The key disconnections are the two carbon-carbon single bonds linking the central aromatic ring to the two outer rings.

This disconnection strategy points to a convergent synthesis. The core of the molecule is a functionalized 1,4-dihalogenated benzene (B151609) derivative. The outer rings are envisioned as aryl organometallic reagents, such as arylboronic acids or arylstannanes. This approach allows for a modular synthesis where the three aromatic components can be prepared separately and then coupled together. For instance, a stepwise Suzuki-Miyaura coupling approach has been successfully used in the synthesis of other complex p-terphenyl (B122091) natural products like Kehokorins. acs.org This strategy involves sequential coupling reactions to build the terphenyl skeleton in a controlled manner. acs.org

The construction of the p-terphenyl skeleton relies heavily on transition metal-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and mild reaction conditions. researchgate.net

Suzuki-Miyaura Coupling : This is one of the most practical and versatile methods for producing p-terphenyls. researchgate.net The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid or ester in the presence of a base. mdpi.comnih.gov For a symmetrical terphenyl, a 1,4-dihalobenzene can be reacted with two equivalents of an arylboronic acid. For unsymmetrical terphenyls, a sequential, chemo-selective approach can be used, where a dihalobenzene with two different halogens (e.g., 1-bromo-4-iodobenzene) is reacted in a stepwise fashion with different arylboronic acids. researchgate.netresearchgate.net

Stille Coupling : The Stille reaction is another powerful method that couples an organotin compound (organostannane) with an organic electrophile, typically an aryl halide, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. organic-chemistry.org Similar to the Suzuki coupling, it can be applied in a stepwise manner to build unsymmetrical terphenyls. wiley-vch.de Its primary drawback is the toxicity associated with the tin reagents and byproducts. organic-chemistry.org

Other Methods : While less common for simple scaffolds, other methods for aryl-aryl bond formation can be employed. These include Ullmann reactions (a copper-catalyzed coupling of aryl halides) and [2+2+2] cycloadditions. nih.gov Additionally, annulation strategies, which involve building the central aromatic ring from acyclic precursors, provide an alternative route to highly substituted terphenyls. lnu.edu.cn

The molecular structure of this compound is planar and achiral, meaning it does not possess any stereocenters or exhibit stereoisomerism. Consequently, stereoselective synthesis strategies are not a required consideration for the preparation of this compound itself. The primary synthetic challenge lies in the regioselective construction of the p-terphenyl framework rather than the control of stereochemistry.

Semisynthetic Approaches to this compound Derivatives

Semisynthesis, which involves the chemical modification of a natural product, is a common strategy to generate novel derivatives with potentially improved or different biological activities. This compound, with its three phenolic hydroxyl groups, is an ideal candidate for such modifications.

A key semisynthetic strategy involves the etherification of these hydroxyl groups. For example, a library of this compound derivatives was created through the alkylation of the parent molecule. nih.gov In one documented procedure, this compound is treated with an alkylating agent, such as allyl bromide, in the presence of a weak base like potassium carbonate (K₂CO₃) and a suitable solvent like acetone (B3395972). This reaction can lead to a mixture of products, including mono-, di-, and tri-substituted ethers, which can then be separated and characterized. One such derivative, CHNQD-00824, is a trisubstituted ether where all three hydroxyl groups have been alkylated with allyl groups. nih.gov

Design and Synthesis of this compound Analogs

The creation of this compound analogs—molecules that are structurally similar but not derived directly from the natural product—is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize biological properties.

The rational design of this compound analogs involves making purposeful structural modifications to the p-terphenyl scaffold to investigate how these changes affect its biological function. The goal is often to enhance potency, improve selectivity, or alter pharmacokinetic properties.

The design process begins with the core p-terphenyl scaffold of this compound. Modifications can be targeted at several positions:

The Outer Phenyl Rings : The number, type, and position of substituents can be varied.

The Central Phenyl Ring : Substituents can be added or altered.

The Linking Bonds : While maintaining the terphenyl core, bioisosteric replacements could be considered, though this is less common.

A practical application of this design philosophy was the creation of a marine terphenyl derivatives library, which included approximately 120 designed and synthesized compounds based on the this compound structure. nih.gov By systematically altering the substituents on the terphenyl core, this library allows for high-throughput screening to identify compounds with desired biological activities, such as α-glucosidase inhibition or cytotoxicity against cancer cells. frontiersin.orgnih.govnih.gov This approach facilitates the identification of key structural features responsible for the molecule's activity and guides the design of future, more potent analogs.

Combinatorial Chemistry Approaches to this compound Libraries

Combinatorial chemistry has been instrumental in the rapid generation of a diverse range of this compound derivatives. A notable example is the creation of a marine terphenyl derivatives library, which includes approximately 120 compounds. nih.gov This library was constructed through the semi-synthesis of new derivatives from the natural this compound scaffold, which was isolated from the marine fungus Aspergillus candidus. nih.govsemanticscholar.org

The primary combinatorial strategy employed was parallel synthesis, where the core this compound structure was systematically functionalized with a variety of building blocks. mt.com The main points of diversification were the phenolic hydroxyl groups on the this compound backbone. nih.gov A significant portion of the library, comprising 70 new derivatives, was generated through alkylation reactions. nih.gov This involved introducing a diverse set of alkyl substituents to the hydroxyl groups, thereby modifying the lipophilicity, steric bulk, and electronic properties of the parent molecule. nih.gov

The general synthetic method for this alkylation involves the etherification of the hydroxyl groups. nih.gov For instance, the reaction of this compound with an excess of an alkyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetone yields the corresponding ether derivatives. nih.gov By employing a variety of alkylating agents, a library of analogues with different side chains can be efficiently synthesized.

The preliminary structure-activity relationship studies of this library revealed that the introduction of specific alkyl groups, such as ethyl, allyl, propargyl, isopropyl, bromopropyl, isopentenyl, cyclopropylmethyl, and cyclopentylmethyl, was important for enhancing the cytotoxic activity of the compounds. nih.gov For example, derivatives like 2',4''-diethoxythis compound, 2',4,4''-triisopropoxythis compound, and 2',4''-bis(cyclopentyloxy)this compound exhibited potent cytotoxic activities. nih.gov

Below is an interactive data table showcasing a representative selection of the types of modifications incorporated into the this compound library and their reported biological activities.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentReported Activity
This compoundHHHNatural Product
CHNQD-00824HAllylAllylAnticancer
Derivative AEthylHEthylCytotoxic
Derivative BIsopropylIsopropylIsopropylCytotoxic
Derivative CCyclopentylHCyclopentylCytotoxic
Derivative DPropargylHHCytotoxic

This table is a representative illustration based on the described library and does not depict all 120 compounds.

Development of Novel Synthetic Methodologies Inspired by this compound Structure

The p-terphenyl scaffold, the core structural motif of this compound, is of significant interest in medicinal and materials chemistry. nih.gov The pursuit of more efficient and versatile methods for constructing this framework has led to the development of novel synthetic methodologies, inspired by the desire to access analogues of natural products like this compound.

One such innovative approach is a [5C + 1C(N)] annulation strategy for the synthesis of multifunctionalized p-terphenyls and their heteroaryl analogues. This metal-catalyst-free method provides a new alternative to traditional transition metal-catalyzed cross-coupling reactions (like Suzuki and Stille reactions) or [2+2+2] and [4+2] cycloadditions, which can be limited by the availability of starting materials and issues with chemo- and regioselectivity.

This novel strategy involves the reaction of α-aryl-β-alkenoyl ketene-(S,S)-acetals, which act as five-carbon 1,5-bielectrophilic species, with a one-carbon or one-nitrogen nucleophile. For the synthesis of p-terphenyls, nitroethane can be used as the one-carbon nucleophile. The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups, allowing for the construction of a wide range of substituted p-terphenyl frameworks.

The development of such methodologies is crucial for expanding the chemical space around the this compound scaffold. By providing efficient access to a diverse array of p-terphenyls, these new synthetic routes facilitate more extensive structure-activity relationship studies and the discovery of novel bioactive molecules. The inspiration drawn from the structures of natural products like this compound continues to drive innovation in synthetic organic chemistry.

Structure Activity Relationship Sar Studies of Terphenyllin and Its Analogs

Correlating Structural Features with Biological Activities

The bioactivity of terphenyllin is primarily attributed to its three aromatic rings and the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which facilitate hydrogen bonding and hydrophobic interactions with cellular targets .

Hydroxyl and Methoxy Substitutions: These groups at specific positions (e.g., C-2′ and C-5′) significantly influence this compound's bioactivity . For instance, the 3',6'-dimethoxy groups are known to enhance solubility and binding affinity to proteins like STAT3 . The phenolic hydroxyl group at position 4 contributes to its antioxidant activity by scavenging free radicals .

Anticancer Activity: this compound and its analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including pancreatic, gastric, lung, and hepatoma cells researchgate.netnih.govresearchgate.net.

Alkyl Substitutions: Preliminary SAR studies indicate that the introduction of alkyl substituents, such as ethyl, allyl, propargyl, isopropyl, bromopropyl, isopentenyl, cyclopropylmethyl, and cyclopentylmethyl, is important for improving cytotoxicity nih.gov. For example, 2',4''-diethoxythis compound, 2',4,4''-triisopropoxythis compound, and 2',4''-bis(cyclopentyloxy)this compound have shown potent cytotoxic activities with IC₅₀ values similar to adriamycin, a positive control nih.gov.

Prenylation: Prenylation of this compound or candidusin (cyclized derivatives) can influence their bioactivity, enhancing anticancer activity mdpi.com. For example, prenylthis compound (B1260684) B, a this compound derivative with prenyl substitutions, exhibits antimicrobial, anticancer, and potential neuroprotective effects ontosight.ai.

Hydroxylation: Hydroxylation has been shown to improve α-glucosidase inhibition .

Antimicrobial Activity: this compound has shown antimicrobial effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae, with higher concentrations leading to increased inhibition of bacterial growth . Its antimicrobial efficacy has been reported to be slightly superior to other tested compounds like aspergillin PZ . However, some studies also indicate a low antimicrobial activity for this compound and aspergillin PZ dergipark.org.tr.

STAT3 Inhibition: this compound acts as a potent inhibitor of the STAT3 signaling pathway, which is often activated in various cancers nih.govresearchgate.net. It inhibits STAT3 phosphorylation, reducing the expression of downstream target genes like c-Myc and Cyclin D1, which are crucial for cell proliferation and survival nih.gov.

α-Glucosidase Inhibition: this compound and some of its derivatives have shown α-glucosidase inhibitory activity rhhz.net.

Identification of Pharmacophoric Elements within the this compound Structure

The core pharmacophoric elements of this compound appear to be the three aromatic rings and the specific arrangement of hydroxyl and methoxy groups . These features enable crucial interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets .

Aromatic Rings: The linear 1,4-diaryl-substituted benzene (B151609) core is fundamental to its structure and biological activities .

Hydroxyl and Methoxy Groups: The positions of these groups are critical. For instance, the 3',6'-dimethoxy groups contribute to solubility and binding affinity to proteins like STAT3, while the phenolic hydroxyl group at position 4 is involved in antioxidant activity . Modifications to these positions can enhance specific activities, such as anti-HIV activity .

Prenyl Moieties: The presence of prenyl substitutions in derivatives like Prenylthis compound B significantly influences their interaction with biological targets ontosight.ai.

Cyclization: In contrast to open-chain derivatives, cyclized derivatives like candidusins show moderate activity, suggesting that cyclization may reduce potency .

Computational Approaches to SAR Modeling for this compound Derivatives

Computational methods, such as molecular docking and molecular dynamics simulations, are increasingly used in SAR modeling for this compound derivatives to predict binding stability and identify critical binding residues nih.gov.

Molecular Docking: This approach is used to investigate the interaction between this compound and its targets, such as STAT3 nih.govfrontiersin.org. It helps in predicting binding sites and identifying interaction contacts frontiersin.orgmdpi.com. For example, virtual structural-based screening and molecular docking studies identified this compound as a potential STAT3 inhibitor nih.govresearchgate.netfrontiersin.org. Molecular docking studies have also been used to explore the binding of this compound and other p-terphenyl (B122091) derivatives to ubiquitin-specific protease 4 (USP4) mdpi.comresearchgate.net.

Molecular Dynamics Simulations: These simulations predict the binding stability of derivatives to target enzymes, such as HIV-1 integrase .

QSAR Studies: While not explicitly detailed in the provided snippets for this compound, QSAR (Quantitative Structure-Activity Relationship) studies are a common computational approach to correlate structural descriptors with biological activity, and given the extensive SAR work, it is likely that such studies are also employed for this compound derivatives peerj.com.

Impact of Stereochemistry on this compound's Biological Profile

The stereochemical conformation (3D structure) of this compound is important for its precise docking into enzymatic active sites, such as HIV-1 integrase . While the provided information doesn't extensively detail the impact of specific enantiomers or diastereomers of this compound on its biological profile, it emphasizes that the three-dimensional arrangement of the molecule is a factor in its biological activity . For other compounds, it has been noted that the stereochemistry of hydroxyl groups can be crucial for biological activity frontiersin.org.

Advanced Analytical and Characterization Methodologies for Terphenyllin Research

Spectroscopic Techniques for Structural Elucidation of Terphenyllin (e.g., NMR, Mass Spectrometry, IR)

The precise determination of this compound's molecular structure and its derivatives is accomplished through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are employed to elucidate the structure of new p-terphenyl (B122091) derivatives. researchgate.netnih.gov The chemical shifts and coupling constants observed in NMR spectra allow for the assignment of each proton and carbon atom in the molecule, which is fundamental for confirming its identity and for the structural determination of novel analogues. nih.gov Two-dimensional (2D) NMR techniques are also key in establishing the connectivity between different parts of the molecule. researchgate.net

Mass Spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain insights into its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net Fragmentation patterns observed in the mass spectrum can provide additional structural information. Mass spectrometry is a critical tool in identifying this compound and its metabolites. nih.gov

Table 1: Spectroscopic Data for a this compound Derivative

Technique Observed Data/Signals Interpretation
¹H NMR Signals in the aromatic region Presence of phenyl rings
¹³C NMR Resonances corresponding to sp² carbons Confirmation of the terphenyl core
HR-EI-MS Precise mass-to-charge ratio Determination of molecular formula
IR Spectroscopy Absorption bands for hydroxyl groups Presence of -OH functionalities

Chromatographic Methods for Isolation and Purification of this compound (e.g., HPLC, GC-MS)

The isolation of this compound from its natural sources, typically fungal cultures like Aspergillus candidus, and its purification to a high degree of homogeneity are achieved using various chromatographic techniques. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a primary method for the purification of this compound. mdpi.com Its high resolution and efficiency enable the separation of this compound from a complex mixture of other fungal metabolites. Different HPLC columns and solvent systems can be optimized to achieve the desired level of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound and related compounds. researchgate.netphenomenex.comnih.gov GC separates volatile compounds based on their boiling points and interactions with the stationary phase, while MS provides identification based on their mass spectra. This method is particularly useful for the analysis of complex mixtures containing various p-terphenyls. nih.gov However, for non-volatile derivatives, derivatization might be required prior to GC-MS analysis.

Thin-layer chromatography (TLC) is also mentioned as a technique used in the context of this compound's isolation and analysis. nih.gov

Table 2: Chromatographic Methods for this compound

Method Application Principle
HPLC Isolation and Purification Differential partitioning between a liquid mobile phase and a solid stationary phase.
GC-MS Analysis and Identification Separation based on volatility followed by mass-based detection.
TLC Preliminary analysis and monitoring Separation on a thin layer of adsorbent material. nih.gov

Crystallographic Analysis of this compound and its Complexes with Biological Targets

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a molecule. While specific crystallographic data for this compound itself is not widely reported in the provided context, the general principles of this technique are applicable. For related m-terphenyl (B1677559) lithium complexes, crystal structures have been determined, providing precise bond lengths and angles. researchgate.net

Obtaining diffraction-quality crystals is often a significant challenge in structural biology. nih.govnih.gov For this compound, this would involve growing single crystals of the compound. Furthermore, to understand its mechanism of action, crystallizing this compound in complex with its biological targets (e.g., proteins) is a key objective. anu.edu.au This can be achieved through co-crystallization or by soaking the ligand into pre-existing protein crystals. nih.gov The resulting electron density map from X-ray diffraction experiments allows for the precise modeling of the protein-ligand interactions at an atomic level. frontiersin.org

Bioanalytical Assays for Measuring this compound and its Metabolites in Biological Systems

To understand the biological activity and fate of this compound in vitro and in vivo, a range of bioanalytical assays are employed. These assays are designed to measure the compound's effects on cells and to quantify its concentration, as well as that of its metabolites, in biological matrices such as plasma, urine, and cell lysates. nih.govnih.govnki.nl

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is the method of choice for the sensitive and selective quantification of drugs and their metabolites in biological fluids. nih.govnki.nl This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

In addition to quantitative analysis of the compound itself, various cell-based assays are used to measure the biological effects of this compound. These include:

Cell Viability Assays: Assays such as the Cell Counting Kit-8 (CCK8) or MTT assay are used to determine the effect of this compound on the viability of cells, often to calculate an IC₅₀ value (the concentration at which 50% of cell growth is inhibited). nih.govnih.gov

Colony Formation Assays: This assay assesses the ability of single cells to grow into colonies, providing insight into the long-term effects of this compound on cell proliferation. nih.govsemanticscholar.org

Transwell Migration and Invasion Assays: These assays are used to evaluate the effect of this compound on the ability of cancer cells to migrate and invade through a membrane, which are key processes in metastasis. nih.govnih.gov

Table 3: Bioanalytical Assays for this compound Research

Assay Type Purpose Example
Quantitative Analysis Measurement of this compound and its metabolites in biological fluids. LC-MS/MS nih.govnki.nl
Cell Viability Assessment of cytotoxic/cytostatic effects. CCK8 Assay, MTT Assay nih.govnih.gov
Clonogenic Assay Evaluation of long-term proliferative capacity. Colony Formation Assay nih.govsemanticscholar.org
Cell Motility Measurement of migratory and invasive potential. Transwell Assay nih.govnih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
p-terphenyl

Preclinical Investigations and Translational Research Perspectives of Terphenyllin

In Vitro Efficacy and Selectivity Studies in Relevant Disease Models

Terphenyllin, a natural p-terphenyl (B122091) compound, has demonstrated significant cytotoxic effects against various cancer cell lines in vitro, with a notable selectivity for malignant cells over normal cells. Research has particularly focused on its potential in pancreatic and gastric cancers.

In studies involving human pancreatic cancer (PC) cell lines, this compound was found to inhibit cell viability significantly. nih.govfrontiersin.org The half-maximal inhibitory concentrations (IC50) ranged from 35.4 to 89.9 μM across different PC cell lines, with Panc1 and HPAC cells showing the highest sensitivity. nih.gov Crucially, the compound exhibited minimal effects on the viability of the normal human pancreatic cell line, HPNE, highlighting its selective cytotoxicity towards cancerous cells. nih.govfrontiersin.org Beyond inhibiting viability, this compound was also shown to suppress colony formation in Panc1 and HPAC cells in a concentration-dependent manner. nih.govfrontiersin.orgnih.gov At a concentration of 200 μM, it markedly reduced the number of colonies by 56.5% in Panc1 cells and 68.5% in HPAC cells. nih.gov This anti-proliferative effect is linked to its ability to induce apoptosis. nih.govnih.gov Treatment with this compound led to a significant, dose-dependent increase in apoptotic cells, modulating the expression of key apoptosis-related proteins; it increased the levels of pro-apoptotic proteins like Bax, Bad, and Puma, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.govfrontiersin.org

Similar efficacy has been observed in gastric cancer models. This compound effectively inhibits the growth, proliferation, and colony formation of gastric cancer cells. nih.govnih.gov This activity is associated with its ability to inhibit the STAT3 signaling pathway, a key pathway in cancer cell survival and proliferation. nih.govnih.gov By inhibiting the phosphorylation and activation of STAT3, this compound downregulates STAT3-dependent target genes, leading to cell cycle arrest and apoptosis. nih.gov Further studies showed it could inhibit the migration and invasion of gastric cancer cells (MKN1 and BGC823) in vitro. nih.gov

A derivative of this compound, identified as CHNQD-00824, has also been evaluated against a broader panel of 13 different cancer cell lines, showing potent cytotoxic activities with IC50 values ranging from 0.16 to 7.64 μM. nih.gov This derivative demonstrated particularly strong inhibitory activity against BT549 (breast cancer), U2OS (osteosarcoma), HCT8 (colon cancer), HCT116 (colon cancer), and DU145 (prostate cancer) cells. nih.gov

Table 1: In Vitro Cytotoxicity of this compound and its Derivative (CHNQD-00824) in Various Cell Lines

CompoundCell LineCancer TypeIC50 Value (μM)Reference
This compoundPanc1Pancreatic36.4 nih.gov
This compoundHPACPancreatic35.4 nih.gov
CHNQD-00824BT549Breast0.16 nih.gov
CHNQD-00824U2OSOsteosarcomaSub-micromolar nih.gov
CHNQD-00824HCT8ColonSub-micromolar nih.gov
CHNQD-00824HCT116ColonSub-micromolar nih.gov
CHNQD-00824DU145ProstateSub-micromolar nih.gov

Investigations into Cellular Permeability and Intracellular Distribution of this compound

While the precise mechanisms governing the cellular uptake and intracellular trafficking of this compound have not been extensively detailed in the available scientific literature, its documented biological activities strongly imply that it can cross the plasma membrane to exert its effects. The compound's ability to induce apoptosis by modulating the expression of intracellular proteins like Bax, Bcl-2, and caspases, and its inhibition of the STAT3 signaling pathway, serve as indirect evidence of its cellular permeability. nih.govnih.gov

The process of cellular internalization for compounds like this compound can occur through various energy-dependent endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, or through passive diffusion. nih.govnih.gov The specific route often depends on the physicochemical properties of the molecule. Following uptake, nanoparticles and therapeutic agents can be trafficked to various subcellular compartments, such as lysosomes, Golgi apparatus, or the endoplasmic reticulum. nih.gov

To definitively characterize its transport and localization, specific preclinical assays would be required. Paracellular permeability can be assessed using in vitro models of epithelial barriers, such as Caco-2 cell monolayers, where the passage of the compound across the cell layer is measured. nih.gov Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) could also be employed to evaluate passive diffusion. researchgate.net To determine intracellular distribution, techniques such as fluorescence microscopy with a labeled form of this compound or subcellular fractionation followed by quantitative analysis could be utilized to visualize and measure its accumulation in specific organelles like the mitochondria or nucleus. nih.gov At present, such specific studies for this compound are not prominently featured in the reviewed literature, indicating a gap for future research.

Metabolic Fate and Biotransformation of this compound in Preclinical Models

The metabolic fate and biotransformation of this compound within preclinical systems (e.g., in vivo or in vitro models using liver fractions) have not been thoroughly elucidated in the available research. This compound itself is a natural p-terphenyl metabolite produced by the fungus Aspergillus candidus. nih.gov Further investigation of this fungus has led to the isolation of related metabolites, such as 3-hydroxythis compound (B1664598), indicating natural biosynthetic pathways that can modify the core this compound structure. nih.gov However, the isolation of related fungal metabolites does not describe the biotransformation of this compound once it is introduced into a mammalian metabolic system.

Preclinical evaluation of a compound's metabolic stability is a critical step in drug development. youtube.com Such studies typically utilize in vitro systems like liver microsomes or S9 fractions, which contain a host of Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs) drug-metabolizing enzymes. nih.govmdpi.com These assays measure the rate at which the parent compound is consumed and can be used to identify the resulting metabolites through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). youtube.comnih.gov This process, known as metabolite identification, helps to understand the clearance pathways of a drug and to characterize the activity and safety of its metabolites. youtube.com

Currently, specific data from such in vitro metabolism studies for this compound, detailing its half-life in liver microsomes or identifying its specific metabolic products (e.g., hydroxylated or glucuronidated derivatives), are not available in the reviewed scientific literature. This represents a significant area for future investigation to understand the pharmacokinetic profile of this compound.

Synergistic Effects of this compound with Established Therapeutic Agents in Research Models

The investigation of synergistic effects between a novel compound and established therapeutic agents is a cornerstone of preclinical cancer research, as combination therapies are often more effective at overcoming drug resistance and improving therapeutic outcomes. mdpi.comnih.gov However, dedicated studies evaluating the potential synergistic or additive effects of this compound when combined with standard chemotherapeutic agents, such as cisplatin (B142131) or doxorubicin (B1662922), have not been reported in the available scientific literature.

Combination therapy aims to target multiple pathways involved in cancer progression, potentially leading to enhanced tumor cell killing and the ability to use lower doses of cytotoxic agents, thereby reducing side effects. mdpi.comeuropeanreview.org For example, studies have shown that natural compounds can potentiate the effects of cisplatin by enhancing apoptosis and inhibiting signaling pathways that contribute to chemoresistance. mdpi.commdpi.com Similarly, combinations involving doxorubicin have been shown to significantly reduce cell viability and increase apoptosis in cancer cells compared to doxorubicin alone. nih.govresearchgate.net

Given this compound's demonstrated ability to induce apoptosis and inhibit key survival pathways like STAT3, it represents a promising candidate for combination studies. nih.govnih.gov Future research could explore its efficacy in combination with DNA-damaging agents, topoisomerase inhibitors, or other targeted therapies in relevant cancer cell line models. Such studies would typically involve in vitro cell viability assays to calculate a combination index (CI), where a CI value of less than 1 indicates synergy. mdpi.com This remains a valuable and unexplored area for translational research on this compound.

Formulation Strategies for Enhanced Delivery in In Vitro and Ex Vivo Research Systems

Many natural products, including polyphenolic compounds, face challenges in preclinical research due to poor aqueous solubility, which can limit their bioavailability and therapeutic efficacy. mdpi.com While specific formulation strategies for this compound are not detailed in the existing literature, several established techniques could be applied to enhance its delivery in research settings. These strategies primarily focus on improving solubility and stability. asianjpr.com

One common approach is the use of nanocarriers. encyclopedia.pub Encapsulating a hydrophobic compound like this compound into a nano-based drug delivery system can improve its aqueous solubility and cellular uptake. mdpi.com Potential nanocarriers include:

Liposomes : These are lipid-based vesicles that can encapsulate both hydrophobic and hydrophilic drugs. mdpi.comfujifilmpharma.com Liposomal formulations can modify the pharmacokinetics of the encapsulated agent and facilitate intracellular uptake. dovepress.com

Polymeric Nanoparticles : These systems can entrap the drug within a polymer matrix or encapsulate it within a core-shell structure. encyclopedia.pub They can be tailored to control the release of the encapsulated drug. encyclopedia.pub

Lipid Nanoparticles (LNPs) : These carriers are highly biocompatible and have a great affinity for crossing biological membranes, which can increase bioavailability. nih.govnih.gov

Another strategy involves the creation of solid dispersions , where the poorly soluble drug is dispersed within a hydrophilic carrier matrix. researchgate.net This approach can enhance the dissolution rate by reducing particle size and converting the drug to an amorphous state. mdpi.com For preclinical in vitro studies, simpler methods like using co-solvents or cyclodextrins can also be employed to increase the solubility of this compound in cell culture media. asianjpr.comwuxiapptec.com These formulation approaches offer promising avenues to optimize the delivery of this compound for more robust and reproducible preclinical investigations. wuxiapptec.com

Challenges and Future Directions in Terphenyllin Research

Addressing Biosynthetic Bottlenecks for Scalable Production

Terphenyllin is a natural product, typically isolated from fungal sources such as Aspergillus taichungensis, Aspergillus candidus, and Aspergillus campestris. The production of natural products through microbial fermentation often presents challenges related to low yields and complex purification processes, which can hinder the availability of sufficient quantities for extensive research and potential development. The discovery and verification of bioactive compounds from marine natural products, including this compound, are particularly challenging due to their inherently low compound content, intricate chemical structures, and difficulties in preparation.

Future efforts in this area must focus on elucidating the complete biosynthetic pathway of this compound. A detailed understanding of the enzymatic steps and genetic machinery involved would enable the application of synthetic biology and metabolic engineering techniques. By engineering suitable host organisms, it may be possible to enhance the production efficiency and achieve scalable, sustainable yields of this compound, thereby overcoming current supply limitations for research applications.

Overcoming Limitations in Synthetic Accessibility of this compound and its Derivatives

While p-terphenyl (B122091) compounds, including those structurally related to this compound, can be obtained through total synthesis, achieving high-level production, efficiency, and scalability in synthetic routes remains a significant hurdle for complex marine natural products. The intricate polycyclic aromatic skeleton of p-terphenyls, often with varying substitutions and connections, contributes to their challenging synthetic accessibility.

Future research should prioritize the development of more efficient, environmentally benign, and scalable synthetic and semi-synthetic methodologies for this compound and its diverse derivatives. This includes exploring novel synthetic strategies that reduce the number of steps, improve yields, and utilize readily available starting materials. Semi-synthesis, which involves chemical modification of naturally isolated precursors, also offers a promising avenue to create a wider array of this compound analogs more efficiently.

Elucidating Unexplored Biological Activities and Novel Molecular Targets

This compound has demonstrated a range of biological activities, including significant cytotoxicity against various cancer cell lines such as pancreatic, gastric, ovarian, and prostate cancer. It has been shown to induce apoptosis, inhibit proliferation, suppress colony formation, and block cell cycle progression in cancer cells, as well as prevent metastasis in in vivo models. Furthermore, this compound exhibits α-glucosidase inhibitory activity, phosphodiesterase PDE4D inhibitory activity, and antioxidant properties. Notably, it has been identified as a potential inhibitor of the STAT3 signaling pathway, suppressing its phosphorylation and activation, and decreasing the levels of STAT3-dependent target genes like c-Myc and Cyclin D1.

Despite these findings, the precise molecular target(s) and detailed mechanisms of action for many of this compound's observed effects are not yet fully elucidated and warrant further investigation. For instance, while its inhibition of STAT3 phosphorylation is known, the specific binding sites on STAT3 and the deeper molecular events leading to this inhibition require more in-depth study.

Future research should focus on:

Target Identification: Employing advanced biochemical and biophysical techniques (e.g., surface plasmon resonance assays, thermal shift assays, pull-down assays) to definitively identify the direct molecular targets of this compound for each of its observed biological activities.

Mechanism of Action Studies: Conducting comprehensive cellular and molecular studies to unravel the intricate signaling pathways and cellular processes modulated by this compound. This includes investigating downstream effects, protein-protein interactions, and epigenetic modifications.

Exploration of Novel Activities: Systematically screening this compound against a broader range of biological assays and disease models to uncover new therapeutic potentials beyond its currently known activities.

Development of Advanced Delivery Systems for Research Applications

The inherent physicochemical properties of natural products, such as poor solubility and stability, can pose significant challenges for their effective delivery in research applications, particularly for in vitro and in vivo studies. While this compound has been successfully utilized in in vivo orthotopic mouse models, the development of optimized delivery systems is crucial for maximizing its research utility. Current research applications often involve preparing stock solutions using solvents like DMSO in combination with excipients such as PEG300, Tween-80, or SBE-β-CD to enhance solubility for experimental use.

Future directions in this area should include:

Formulation Optimization: Investigating and developing advanced formulations (e.g., nanoparticles, liposomes, micelles) to improve this compound's solubility, stability, and pharmacokinetic profiles for research purposes.

Targeted Delivery: Exploring strategies for targeted delivery to specific cells or tissues in experimental models, which could enhance efficacy and reduce off-target effects in research settings.

Controlled Release: Designing delivery systems that allow for controlled and sustained release of this compound, enabling more precise and prolonged exposure in in vitro and in vivo experiments.

Integration of Omics Data for Comprehensive Understanding of this compound's Effects

A comprehensive understanding of this compound's biological effects necessitates a systems-level approach that integrates various "omics" data. Single-omics techniques (e.g., transcriptomics, proteomics, metabolomics) provide insights into specific molecular layers but may not fully capture the complex interplay of biomolecules and pathways involved in a compound's action. Integrating multi-omics data can reveal underlying mechanisms at multiple levels, bridging the gap from genotype to phenotype and providing a more holistic view of cellular functions.

Challenges in multi-omics data integration include the complexity of data analysis, the lack of standardized gold benchmarks for evaluation, and determining which combinations of omics data types yield the most meaningful insights.

Future research should leverage:

Multi-omics Profiling: Conducting integrated genomics, transcriptomics, proteomics, and metabolomics studies on biological systems treated with this compound. This would provide a global picture of molecular changes induced by the compound.

Systems Biology Approaches: Applying computational systems biology tools and network analysis to integrate and interpret the vast multi-omics datasets, identifying key pathways, molecular networks, and potential biomarkers affected by this compound.

Phenotype Correlation: Correlating omics data with observed phenotypic changes (e.g., cell viability, apoptosis, migration) to establish a deeper understanding of the molecular basis of this compound's biological activities.

Opportunities for Derivatization and Lead Optimization based on the this compound Scaffold

This compound belongs to the p-terphenyl class of compounds, a scaffold that has demonstrated a wide array of biological activities. The structural diversity within this class, arising from variations in the central ring and peripheral substitutions, offers significant opportunities for chemical modification. Structural optimization of this compound is crucial to enhance its efficacy and selectivity, particularly in its anticancer applications, where improved selectivity towards cancer cells over normal cells is desired.

Numerous p-terphenyl derivatives have been isolated from natural sources or synthesized, with some exhibiting potent activities. For example, a this compound derivative, CHNQD-00824, derived from a marine compound library, displayed broad-spectrum cytotoxic activities against various cancer cell lines, with some IC50 values in the sub-micromolar range, and in some cases, stronger activity than the parent this compound. This highlights the potential for improving the compound's profile through derivatization.

Future directions for derivatization and lead optimization include:

Structure-Activity Relationship (SAR) Studies: Conducting extensive SAR studies to systematically identify key structural features responsible for specific biological activities and to guide rational design of more potent and selective analogs.

Rational Design and Synthesis: Designing and synthesizing novel this compound derivatives by modifying its p-terphenyl scaffold and peripheral groups, aiming to improve potency, selectivity, metabolic stability, and bioavailability. This can involve strategies like "scaffold hopping" and "derivatization design" to generate new chemical entities while retaining desired biological activity.

Computational Chemistry: Utilizing computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling to predict the binding modes of derivatives to their targets and to accelerate the design of optimized compounds.

Q & A

Basic: What structural characteristics of Terphenyllin underlie its biological activity?

Answer: this compound’s bioactivity stems from its three aromatic rings, hydroxyl (-OH), and methoxy (-OCH₃) groups, which enable hydrogen bonding and hydrophobic interactions with cellular targets. For example:

  • The 3',6'-dimethoxy groups () enhance solubility and binding affinity to proteins like STAT3 .
  • The phenolic hydroxyl group at position 4 contributes to antioxidant activity by scavenging free radicals (e.g., DPPH assay results in ) .
  • Stereochemical conformation (3D structure in ) allows precise docking into enzymatic active sites, such as HIV-1 integrase .
    Methodological Insight: Use computational tools (e.g., molecular docking) combined with mutational studies to identify critical binding residues, as shown in ’s protein interaction diagrams .

Basic: What standardized assays evaluate this compound’s cytotoxic effects in cancer research?

Answer: Researchers employ:

  • IC50 determination via MTT/WST-1 assays ( ), comparing dose-response curves across cell lines (e.g., Panc1 vs. HPAC cells) .
  • Clonogenic assays to assess long-term proliferation inhibition ( ), where reduced colony formation at ≥20 µM indicates potent anti-proliferative effects .
  • Morphological analysis (e.g., apoptosis via microscopy) to correlate cytotoxicity with structural changes .
    Key Consideration: Normalize results to non-cancerous cell lines (e.g., HPNE in ) to assess selectivity .

Advanced: How can the inhibition of STAT3 signaling by this compound be mechanistically validated?

Answer:

  • Western blotting ( ) to measure STAT3 phosphorylation (p-STAT3) and downstream targets (e.g., c-Myc, cyclin D1) in gastric cancer cells (MKN1/BGC823) .
  • Co-immunoprecipitation (Co-IP) to confirm direct binding between this compound and STAT3, as suggested by ’s interaction diagrams .
  • RNA interference (siRNA knockdown of STAT3) to determine if this compound’s effects are pathway-specific .
    Data Interpretation: Compare dose-dependent reductions in p-STAT3 levels (e.g., 10–50 µM in ) with control treatments .

Advanced: How should researchers address variability in this compound’s IC50 values across studies?

Answer: Discrepancies (e.g., HeLa IC50 = 18.87 µM in vs. 23 µM in ) may arise from:

  • Cell line heterogeneity (e.g., genetic drift, culture conditions).
  • Assay protocols (e.g., incubation time, serum concentration).
    Mitigation Strategies:
  • Use standardized reference compounds (e.g., cisplatin) as internal controls.
  • Report full experimental conditions (e.g., exposure duration, solvent used) per ’s preclinical guidelines .
  • Validate results across ≥3 independent replicates .

Advanced: What genome-mining approaches elucidate this compound biosynthesis in Aspergillus species?

Answer:

  • LC-MS/MS to detect biosynthetic intermediates (e.g., 3,15-dihydroxythis compound in ) .
  • Gene cluster analysis (e.g., ucdD and ucdE in A. ustus) to identify methyltransferases and cytochrome P450 enzymes responsible for hydroxylation/allylation .
  • Heterologous expression in model fungi (e.g., A. nidulans) to confirm enzyme functions .
    Application: This methodology revealed the dual O-methylation and allylation steps in usthis compound biosynthesis .

Basic: What solubility and stability parameters are critical for this compound in vitro studies?

Answer:

  • Solubility: Use DMSO or ethanol () at ≤0.1% v/v to avoid solvent toxicity .
  • Stability: Store at -20°C in anhydrous conditions; monitor degradation via HPLC ( recommends ≥4-year stability) .
  • pH Sensitivity: Avoid alkaline buffers, as phenolic groups may deprotonate, altering bioavailability .

Advanced: How can this compound derivatives be optimized for anti-HIV activity?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify methoxy/hydroxyl positions () to enhance integrase inhibition (IC50 = 17.7 µM in coupling assays) .
  • Cytotoxicity Screening: Test derivatives on peripheral blood mononuclear cells (PBMCs) to ensure selectivity over cancerous cells .
  • Molecular Dynamics Simulations: Predict binding stability of derivatives to HIV-1 integrase’s catalytic core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.